molecular formula C22H18Cl2N2O B11499819 1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(3-methylbenzyl)-

1H-Benzoimidazole, 2-(2,4-dichlorophenoxymethyl)-1-(3-methylbenzyl)-

Cat. No.: B11499819
M. Wt: 397.3 g/mol
InChI Key: GZMVUELNPANPPG-UHFFFAOYSA-N
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Description

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and methylphenyl groups attached to a benzodiazole core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethyl chloride. This intermediate is then reacted with 3-methylbenzylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The benzodiazole core may also play a role in binding to DNA or proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of dichlorophenoxy and methylphenyl groups attached to a benzodiazole core

Properties

Molecular Formula

C22H18Cl2N2O

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H18Cl2N2O/c1-15-5-4-6-16(11-15)13-26-20-8-3-2-7-19(20)25-22(26)14-27-21-10-9-17(23)12-18(21)24/h2-12H,13-14H2,1H3

InChI Key

GZMVUELNPANPPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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